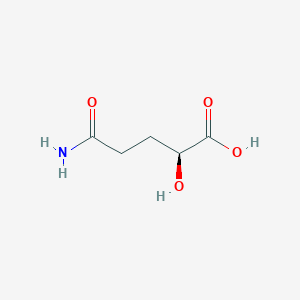

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid is a chiral non-proteinogenic amino acid derivative characterized by a pentanoic acid backbone with functional modifications at positions 2 and 5. The compound features a hydroxyl group at the second carbon (in the S-configuration), an amino group, and a ketone (oxo) group at the fifth carbon. The stereochemistry at position 2 and the dual functionalization (amino and oxo) at position 5 may influence its reactivity, solubility, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of L-glutamic acid using specific oxidizing agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound in large quantities. The fermentation process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-2-hydroxy-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group into a hydroxyl group, resulting in different structural isomers.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products

Scientific Research Applications

(S)-5-Amino-2-hydroxy-5-oxopentanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is involved in metabolic pathways and can be used to study enzyme functions and interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a biomarker for certain diseases.

Industry: The compound is used in the production of biodegradable plastics, solvents, and other industrial chemicals

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes, leading to the formation of various metabolites. The molecular targets and pathways involved include amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

The structural uniqueness of (2S)-5-amino-2-hydroxy-5-oxopentanoic acid becomes apparent when compared to related 5-oxopentanoic acid derivatives. Key differences arise in substituent positions, protective groups, and stereochemistry, which collectively alter physicochemical and functional properties.

Positional Isomers

- 5-Amino-4-oxopentanoic Acid Hydrochloride (): This isomer retains the amino group at position 5 but shifts the oxo group to position 4. It serves as a precursor in synthetic routes for modified amino acids or enzyme inhibitors .

Functional Group Variations

- (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid (): The benzyloxycarbonyl (Cbz) group at position 2 protects the amino functionality, increasing hydrophobicity and stability during peptide synthesis. This contrasts with the hydroxyl group in the target compound, which may participate in hydrogen bonding or oxidation reactions .

- (2S)-2-Acetamido-5-oxopentanoic Acid (): An acetamido group at position 2 replaces the hydroxyl group, altering solubility and metabolic pathways. This derivative, identified as N-acetyl-L-glutamate 5-semialdehyde, is implicated in arginine biosynthesis, highlighting the biological significance of acetamido modifications .

Halogenated Derivatives

- (2S)-5-Amino-2-(3,5-dibromo-4-hydroxyanilino)-5-oxopentanoic Acid (): The introduction of bromine atoms and an anilino group at position 2 enhances steric bulk and electronic effects, likely influencing binding affinity in enzyme-substrate interactions. Such halogenation is common in drug design to improve bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility: Derivatives like (S)-5-amino-2-(Cbz-amino)-5-oxopentanoic acid () are synthesized using coupling agents (e.g., EDCI/HOBt), emphasizing the need for protective groups to prevent side reactions. In contrast, halogenated analogs () require anhydrous conditions and catalysts like DMAP .

- Biological Relevance : The acetamido derivative () participates in arginine biosynthesis, suggesting that modifications at position 2 can redirect metabolic flux. This contrasts with the hydroxyl group in the target compound, which may act as a reactive site in redox reactions .

- Physicochemical Properties : Hydroxyl groups enhance solubility (e.g., logP = 0.12 for the target compound vs. 3.18 for hydrophobic esters in ), while halogenation increases molecular weight and steric hindrance .

Biological Activity

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid, also known as 5-amino-2-oxopentanoic acid, is a compound of significant interest in the fields of biochemistry and pharmacology. Its unique structure, which includes an amino group and a keto acid moiety, suggests a variety of potential biological activities. This article explores its biological activity through various studies, including case studies, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Amino Group : Contributes to its basicity and ability to form hydrogen bonds.

- Hydroxy Group : Increases solubility and may enhance interaction with biological targets.

- Keto Group : Plays a critical role in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Neuroprotective Properties : Compounds with similar structures have shown potential in protecting neurons from damage.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis.

Enzymatic Interactions

The compound has been studied for its interactions with specific enzymes:

| Enzyme | Function | Impact |

|---|---|---|

| D-amino-acid oxidase | Catalyzes the oxidative deamination of D-amino acids | Involved in neurotransmitter metabolism |

| 3-ketoacyl-CoA thiolase | Participates in fatty acid metabolism | Potential role in energy production |

Case Studies

- Neuroprotection : A study demonstrated that this compound protects against oxidative stress-induced neuronal death in vitro. The mechanism involved the modulation of glutathione levels and inhibition of caspase activation .

- Anti-inflammatory Activity : In a model of induced inflammation, this compound reduced pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Amino-4-(hydroxymethyl)cyclopropane | Amino group, cyclopropane | Potential neuroprotective effects | Simpler structure |

| 3-Amino-4-hydroxybutyric acid | Hydroxyl and amino groups | Neurotransmitter activity | Involvement in GABAergic signaling |

| 4-Amino-3-hydroxybutyric acid | Hydroxyl and amino groups | Antioxidant properties | Similar backbone but different activity |

The structural complexity of this compound enhances its interaction with biological targets compared to simpler analogs.

Metabolic Role

This compound is involved in the metabolism of D-amino acids. It has been shown to act as a detoxifying agent that removes accumulated D-amino acids during aging processes . This suggests potential applications in age-related metabolic disorders.

Synthesis Pathways

Several synthetic routes have been developed for producing this compound, emphasizing its accessibility for research and therapeutic use. These include enzymatic methods using specific microbial strains capable of bioconverting amino acids into their corresponding hydroxy acids .

Properties

CAS No. |

53363-45-4 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(2S)-5-amino-2-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)/t3-/m0/s1 |

InChI Key |

YEQXTNAAHMATGV-VKHMYHEASA-N |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)O |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.